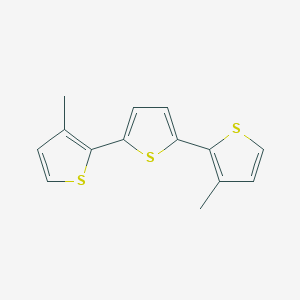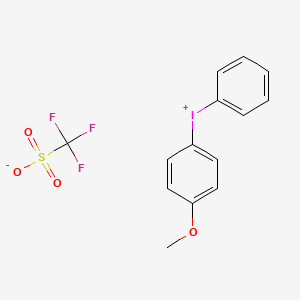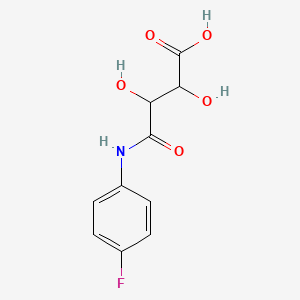
(-)-4'-Fluorotartranilic acid
Übersicht
Beschreibung
The description of a compound usually includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, optical activity, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other compounds, and stability.Wissenschaftliche Forschungsanwendungen
Genetic Research in Yeast
- Counterselection in Yeast Genetics : 5-fluoroanthranilic acid, a compound related to (-)-4'-Fluorotartranilic acid, has been utilized in yeast genetics for the counterselection of TRP1, a genetic marker in Saccharomyces cerevisiae. It involves antimetabolism by enzymes of the tryptophan biosynthetic pathway, offering new avenues for genetic procedures in yeast (Toyn et al., 2000).
Fluorescence Indicators
- Advances Using BODIPY Scaffold : The 4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold, which could potentially involve (-)-4'-Fluorotartranilic acid, is significant in the design and application of fluorescent indicators for various biological and chemical phenomena. This includes indicators for pH, metal ions, biomolecules, and more (Boens et al., 2012).
Analytical Methods in Limnology and Oceanography
- Fluorometric Analysis of Chlorophyll : Fluorometric methods that likely use derivatives of (-)-4'-Fluorotartranilic acid have been developed for sensitive measurements of chlorophyll a, free from errors associated with conventional acidification techniques. This has applications in marine and freshwater environmental studies (Welschmeyer, 1994).
Cell Biology
- Endocytic Vesicle Acidification : The acidification of endocytic vesicles in macrophages and fibroblasts, studied through fluorochrome techniques, might involve compounds like (-)-4'-Fluorotartranilic acid for better understanding of cellular processes (Galloway et al., 1983).
Organic Chemistry and Fluorescence
- Copper-Catalyzed Amination of Bromobenzoic Acids : The creation of N-aryl and N-alkyl anthranilic acid derivatives, related to (-)-4'-Fluorotartranilic acid, has applications in fluorescence-based sensing, especially in the detection of metal ions (Wolf et al., 2006).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes appropriate safety precautions when handling the compound.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its hazards.
For a specific compound like “(-)-4’-Fluorotartranilic acid”, you would need to consult the scientific literature or databases for this information. Please note that not all compounds will have all this information available, especially if they are not widely studied. If you have a different compound or a more general question about chemistry, I’d be happy to try to help further!
Eigenschaften
IUPAC Name |
(2S,3S)-4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDAGSYSBWTSHH-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-4'-Fluorotartranilic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1596800.png)
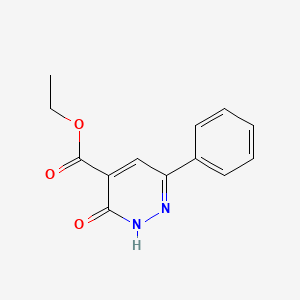
![[(E)-1,2-Difluoro-2-phenylethenyl]benzene](/img/structure/B1596802.png)
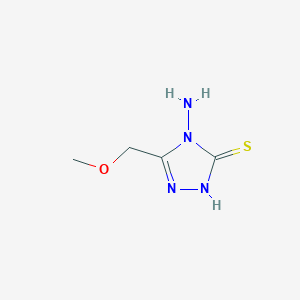
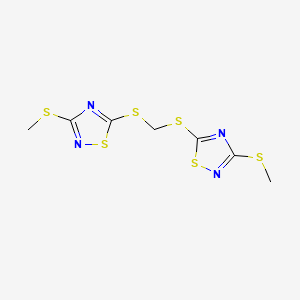
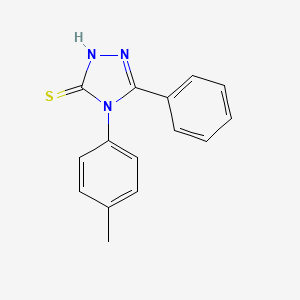

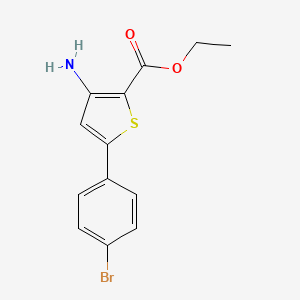
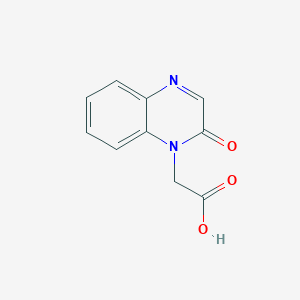
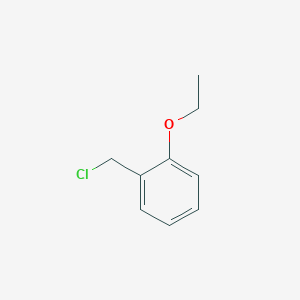
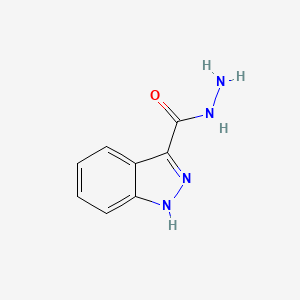
![N-[[1-(3,5-Dimethoxylphenyl)-1-methylethoxy]carbonyl]-glycine](/img/structure/B1596817.png)
